molecular formula C9H9Cl2NO3 B11954351 ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate CAS No. 27888-88-6

ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

Cat. No.: B11954351
CAS No.: 27888-88-6
M. Wt: 250.08 g/mol
InChI Key: NXVMMOYBUDQWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxycarbamate moiety. Its molecular formula is C9H9Cl2NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dichloroaniline+ethyl chloroformateethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate\text{3,4-dichloroaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} 3,4-dichloroaniline+ethyl chloroformate→ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate can be compared with other similar compounds, such as:

  • N-(3,4-dichlorophenyl)ethylcarbamate
  • N-(3,4-dichlorophenyl)hydrazinecarboxylate

These compounds share structural similarities but may differ in their specific chemical properties and applications. This compound is unique due to its hydroxycarbamate moiety, which imparts distinct reactivity and biological activity.

Properties

CAS No.

27888-88-6

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

ethyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

InChI

InChI=1S/C9H9Cl2NO3/c1-2-15-9(13)12(14)6-3-4-7(10)8(11)5-6/h3-5,14H,2H2,1H3

InChI Key

NXVMMOYBUDQWSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.